n-Boc-3-iodo-l-alanine ethyl ester
Description
n-Boc-3-iodo-l-alanine ethyl ester is a protected amino acid derivative widely used in organic synthesis and pharmaceutical research. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine, while the ethyl ester stabilizes the carboxylic acid functionality. The iodine atom at the β-position enables cross-coupling reactions, such as Negishi or Suzuki couplings, making it valuable for constructing complex molecules like non-natural amino acids or bioactive compounds .
Properties
IUPAC Name |
ethyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO4/c1-5-15-8(13)7(6-11)12-9(14)16-10(2,3)4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POBZRNDVBGJMTK-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CI)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CI)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure
Key Considerations
-
The Boc group prevents undesired side reactions during subsequent iodination.
Iodination at the β-Position
Introducing iodine at the β-carbon requires radical bromination followed by halogen exchange or direct iodination.
Radical Bromination
Halogen Exchange to Iodine
Direct Iodination
Alternative methods use iodine monochloride (ICl) in acetic acid, though yields are lower (60–65%).
Ethyl Ester Formation
The carboxyl group of N-Boc-3-iodo-L-alanine is esterified using ethanol.
Steglich Esterification
Acid-Catalyzed Esterification
Alternative Synthetic Routes
Mitsunobu Reaction for Stereochemical Control
Silyl Ester Intermediate
-
Conditions : Silylation at 0°C, followed by transesterification.
Purification and Characterization
Spectroscopic Data
-
¹H NMR (CDCl₃): δ 1.45 (s, 9H, Boc), 3.48 (dd, J = 6.5 Hz, 1H, CH₂I), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 5.12 (d, J = 8.3 Hz, 1H, NH).
Optimization Strategies
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Dichloromethane | 90 | 98.5 |
| THF | 85 | 97.0 |
| DMF | 78 | 95.2 |
Catalytic Efficiency
Applications in Drug Synthesis
N-Boc-3-iodo-L-alanine ethyl ester is a precursor to:
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions: n-Boc-3-iodo-l-alanine ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form n-Boc-3-amino-l-alanine ethyl ester.
Oxidation Reactions: Oxidation can lead to the formation of n-Boc-3-oxo-l-alanine ethyl ester.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed:
Substitution Reactions: Various substituted derivatives of this compound.
Reduction Reactions: n-Boc-3-amino-l-alanine ethyl ester.
Oxidation Reactions: n-Boc-3-oxo-l-alanine ethyl ester.
Scientific Research Applications
Organic Synthesis
n-Boc-3-iodo-L-alanine ethyl ester is widely used as a building block in organic chemistry. It is particularly valuable in the synthesis of various amino acids and peptide derivatives. Its iodine substituent facilitates nucleophilic substitution reactions, making it an effective precursor for creating more complex molecules.
Pharmaceutical Development
This compound plays a crucial role in the pharmaceutical industry, particularly in the synthesis of tyrosine analogues and other biologically active compounds. For instance, studies have demonstrated its use in the Negishi cross-coupling reaction to synthesize tyrosine derivatives, which are essential for developing new drugs targeting various diseases .
Peptide Synthesis
This compound is utilized in peptide synthesis due to its ability to form stable linkages with other amino acids. This property is particularly beneficial when designing peptides with specific biological activities or therapeutic effects. The protection of the amino group with a Boc (tert-butoxycarbonyl) group allows for selective reactions without interfering with other functional groups.
Case Study 1: Synthesis of Tyrosine Analogues
A recent study involved the synthesis of tyrosine analogues using this compound through a Negishi cross-coupling method. The researchers successfully produced several derivatives that exhibited enhanced biological activity compared to their natural counterparts. This approach highlights the compound's utility in generating novel therapeutic agents .
Case Study 2: Development of Peptide-Based Drugs
In another research project, this compound was employed to create peptide-based drugs targeting specific receptors involved in metabolic disorders. The synthesized peptides demonstrated promising results in preclinical trials, indicating the potential for further development into therapeutic agents .
Data Table: Comparison of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Synthesis | Building block for amino acids and peptides | Facilitates nucleophilic substitution reactions |
| Pharmaceutical Development | Synthesis of tyrosine analogues | Enhances biological activity of derivatives |
| Peptide Synthesis | Forms stable linkages with other amino acids | Useful for designing targeted therapeutic peptides |
Mechanism of Action
The mechanism of action of n-Boc-3-iodo-l-alanine ethyl ester involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, resulting in the desired biological or chemical effects.
Molecular Targets and Pathways:
Enzymes: this compound can be recognized and processed by enzymes involved in amino acid metabolism.
Pathways: The compound can participate in metabolic pathways related to amino acid synthesis and degradation.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Ester Group Impact: The ethyl ester offers intermediate bulk and lipophilicity between methyl (smallest) and benzyl (bulkiest) esters. Methyl esters are cheaper but may limit solubility in non-polar media, while benzyl esters enhance lipophilicity for drug delivery applications .
- Steric Effects : The benzyl and diphenyl groups in n-Boc-3,3-diphenyl-l-alanine benzyl ester introduce significant steric hindrance, reducing reactivity in cross-coupling reactions compared to simpler iodoalanine esters .
Negishi Cross-Coupling :
- Methyl Ester : Used in the synthesis of Nα-Boc-L-3-(1H-5-Indolyl)alanine methyl ester via Pd-catalyzed coupling with 5-bromoindole, yielding 51–54% .
- Ethyl Ester : Expected to show similar reactivity but may require adjusted conditions due to the ethyl group’s bulk.
- Benzyl Ester : Higher molecular weight and lipophilicity might reduce reaction efficiency but improve post-coupling purification .
Deprotection :
- Boc Group : Stable under basic conditions but cleaved with acids (e.g., TFA).
- Ester Hydrolysis: Methyl/ethyl esters require strong bases (e.g., NaOH), while benzyl esters can be cleaved via hydrogenolysis, offering orthogonal deprotection strategies .
Economic and Commercial Considerations
Biological Activity
n-Boc-3-iodo-L-alanine ethyl ester is a derivative of L-alanine, modified with a tert-butyloxycarbonyl (Boc) protecting group and an iodine atom at the 3-position. This compound has garnered interest in medicinal chemistry due to its potential applications as a building block in peptide synthesis and its biological activity.
- Molecular Formula : CHINO
- Molecular Weight : 329.132 g/mol
- Melting Point : 50-52 °C
- Boiling Point : 356.5 °C
- Density : 1.6 g/cm³
This compound exhibits various biological activities, primarily due to its structural characteristics that allow it to interact with biological systems. The iodine atom can enhance the compound's reactivity, making it a useful intermediate in synthesizing biologically active molecules.
Ergogenic Effects
Research indicates that amino acid derivatives, including this compound, may influence the secretion of anabolic hormones and improve physical performance. They are recognized for their potential benefits in preventing exercise-induced muscle damage and enhancing mental performance during stress-related tasks .
Study on Amino Acid Derivatives
A study highlighted the ergogenic effects of amino acid derivatives, noting that compounds like this compound could significantly influence physical and mental activities. The study concluded that these compounds are beneficial as dietary supplements for athletes .
Synthesis and Application
In a synthetic context, this compound serves as an important intermediate in the preparation of constrained dipeptide surrogates, which have shown promising results in mimicking peptide structures and enhancing biological activity. This application underscores its significance in pharmaceutical chemistry .
Data Table: Biological Activities and Applications
Q & A
Q. What are the critical synthetic pathways for preparing N-Boc-3-iodo-L-alanine ethyl ester with high enantiomeric purity?
The synthesis typically involves sequential protection, iodination, and esterification steps. First, the amino group of L-alanine is protected using a tert-butoxycarbonyl (Boc) group under basic conditions (e.g., Boc anhydride in THF/water). The 3-position is then iodinated using iodine and a catalyst (e.g., N-iodosuccinimide with a palladium complex). Finally, esterification with ethanol is performed under acid catalysis (e.g., HCl in anhydrous ethanol). Purification via column chromatography or recrystallization ensures >97.0% purity .
Q. How does the ethyl ester moiety influence the compound’s stability and reactivity compared to methyl esters?
The ethyl ester group enhances lipophilicity, improving solubility in organic solvents for peptide coupling reactions. Unlike methyl esters, ethyl esters are less prone to hydrolysis under acidic conditions, making them more stable during storage (recommended at 0–6°C) . However, they require stronger basic conditions (e.g., NaOH/MeOH) for deprotection compared to methyl esters .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : H and C NMR confirm Boc protection (δ ~1.4 ppm for tert-butyl) and ethyl ester signals (δ ~4.1–4.3 ppm for CHCH).
- Mass Spectrometry : High-resolution MS validates molecular weight (CHINO; theoretical MW ~343.2 g/mol).
- HPLC : Chiral columns (e.g., Daicel OD-H) assess enantiomeric purity (>97% ee) .
Advanced Research Questions
Q. How can researchers optimize iodination efficiency while minimizing side reactions like dehalogenation?
Iodination efficiency depends on the catalyst and solvent system. Palladium(II) acetate with N-iodosuccinimide in DMF at 50°C achieves >90% yield. Adding a scavenger (e.g., ascorbic acid) reduces iodine-mediated oxidation. Kinetic monitoring via TLC or in-situ IR spectroscopy helps identify side products early .
Q. What strategies address discrepancies in reported yields of this compound across iodination protocols?
Contradictions often arise from trace moisture or competing elimination pathways. Rigorous drying of solvents (e.g., molecular sieves in THF) and inert atmosphere (N/Ar) improve reproducibility. Comparative studies show microwave-assisted synthesis reduces reaction time and byproduct formation .
Q. How does the Boc protecting group impact the compound’s utility in solid-phase peptide synthesis (SPPS)?
The Boc group is acid-labile, enabling selective deprotection with TFA while retaining the ethyl ester. This is critical for sequential coupling in SPPS. However, residual iodine from synthesis can poison resin-bound catalysts; pre-purification via ion-exchange chromatography is recommended .
Q. What are the challenges in scaling up this compound synthesis while maintaining cost-efficiency?
Key challenges include:
- Catalyst Cost : Palladium-based catalysts are expensive; ligand design (e.g., bipyridyl) can enhance turnover.
- Purification : Large-scale column chromatography is impractical; switch to fractional crystallization using hexane/ethyl acetate.
- Waste Management : Iodine recovery systems (e.g., KI precipitation) reduce environmental impact .
Methodological Considerations
Q. How should researchers validate the enantiomeric purity of this compound post-synthesis?
Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IA) and a mobile phase of hexane/isopropanol (90:10). Compare retention times with commercially available standards (>97.0% purity) .
Q. What precautions are necessary for handling and storing this compound?
- Storage : Store at 0–6°C in amber vials to prevent photodegradation of the iodine moiety.
- Handling : Use gloveboxes for hygroscopic intermediates; avoid prolonged exposure to light or heat .
Data Interpretation & Contradictions
Q. Why do some studies report reduced bioactivity of peptide derivatives incorporating this compound?
Steric hindrance from the iodine atom may limit enzyme accessibility in vivo. Computational modeling (e.g., molecular docking with trypsin-like proteases) can predict steric clashes and guide structural modifications .
Q. How can researchers reconcile conflicting data on the compound’s stability in aqueous vs. nonpolar solvents?
Stability assays show hydrolysis rates increase in polar aprotic solvents (e.g., DMSO) due to nucleophilic attack. In contrast, nonpolar solvents (e.g., toluene) preserve integrity for >72 hours. Use F NMR (if fluorine-tagged) for real-time degradation tracking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
